1H-Azepine, 1-(phenylsulfonyl)-

Description

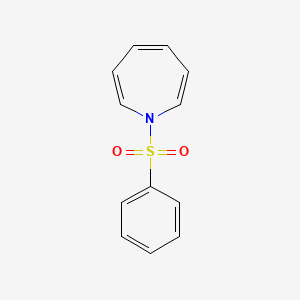

1H-Azepine, 1-(phenylsulfonyl)-, is a seven-membered heterocyclic compound containing one nitrogen atom (azepine core) substituted with a phenylsulfonyl group at the 1-position. The phenylsulfonyl moiety is a common functional group in medicinal and synthetic chemistry due to its electron-withdrawing properties, which enhance stability and modulate reactivity.

Propriétés

Numéro CAS |

20646-54-2 |

|---|---|

Formule moléculaire |

C12H11NO2S |

Poids moléculaire |

233.29 g/mol |

Nom IUPAC |

1-(benzenesulfonyl)azepine |

InChI |

InChI=1S/C12H11NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h1-11H |

Clé InChI |

NPNLBXIUSDMNFH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1H-Azepine, 1-(phenylsulfonyl)- typically involves the reaction of azepine derivatives with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

1H-Azepine, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Applications De Recherche Scientifique

1H-Azepine, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1H-Azepine, 1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways . The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1H-Azepine, 1-(phenylsulfonyl)- with structurally related sulfonamide-containing heterocycles, focusing on substituent effects, physicochemical properties, and synthetic applications.

Table 1: Comparison of Sulfonyl-Substituted Heterocycles

Structural and Electronic Differences

- Core Heterocycle: Azepine vs. Azepane: The unsaturated azepine (theoretical for the target compound) is more reactive due to conjugation, whereas the saturated azepane () offers greater stability . Azepine vs. Indole: The indole system () is a fused aromatic heterocycle with inherent biological relevance (e.g., serotonin analogs), contrasting with the non-aromatic azepine core .

- Substituent Effects: Phenyl vs. Phenyl vs.

Physicochemical Properties

Activité Biologique

1H-Azepine, 1-(phenylsulfonyl)-, also known as NSC174606, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.

- Molecular Formula : C12H11NO2S

- Molecular Weight : 233.29 g/mol

This compound features a sulfonyl group attached to an azepine ring, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that azepine derivatives, including 1H-Azepine, 1-(phenylsulfonyl)-, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A notable study investigated its effects on cytokine production in macrophages. Results indicated that treatment with 1H-Azepine, 1-(phenylsulfonyl)- reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Safety Profile

In assessing cytotoxicity, the compound exhibited low toxicity in various cell lines, including SH-SY5Y neuroblastoma cells. LD50 values were reported within the micromolar range, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Azepine, 1-(phenylsulfonyl)- can be influenced by structural modifications. Research into related compounds has shown that alterations in the phenyl group or the sulfonyl moiety can enhance potency against specific biological targets while maintaining acceptable toxicity levels .

Case Study 1: In Vivo Efficacy in Autoimmune Models

A recent investigation assessed the efficacy of a derivative of 1H-Azepine in mouse models of rheumatoid arthritis. The compound demonstrated significant therapeutic effects at lower doses compared to established treatments like GSK2981278. Notably, no adverse effects were observed after two weeks of administration, highlighting its potential as a safe therapeutic option for autoimmune diseases .

Case Study 2: Antibacterial Activity Assessment

Another study focused on evaluating the antibacterial properties of 1H-Azepine against clinical isolates of multidrug-resistant bacteria. The results showed that the compound effectively inhibited bacterial growth and demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential role in combating antibiotic resistance .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.